molecular formula C19H27ClN4O3 B2625951 Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351648-86-6

Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2625951
CAS No.: 1351648-86-6
M. Wt: 394.9
InChI Key: PPDAOJJHDHUCOY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound featuring a piperazine core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 2-(3-cyanobenzamido)ethyl substituent. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The Boc group is commonly employed in peptide synthesis to protect amines during reactions . The 3-cyanobenzamido moiety introduces a polar cyano group, which may influence binding affinity in biological systems. This compound is likely synthesized via amide coupling between 3-cyanobenzoic acid and a piperazine-ethylamine intermediate, followed by Boc protection and salt formation .

Properties

IUPAC Name

tert-butyl 4-[2-[(3-cyanobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3.ClH/c1-19(2,3)26-18(25)23-11-9-22(10-12-23)8-7-21-17(24)16-6-4-5-15(13-16)14-20;/h4-6,13H,7-12H2,1-3H3,(H,21,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDAOJJHDHUCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the cyanobenzamide moiety: The cyanobenzamide moiety is introduced by reacting the tert-butyl piperazine derivative with 3-cyanobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyanobenzamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride exhibit significant anticancer properties. For instance, derivatives of piperazine have been investigated for their ability to inhibit cancer cell proliferation. The structural modifications in the piperazine ring can enhance the selectivity and potency against various cancer types, including breast and prostate cancers .

1.2 Neuropharmacological Effects
Research has shown that piperazine derivatives can interact with neurotransmitter systems, making them potential candidates for treating neurological disorders. The compound's ability to modulate serotonin and dopamine receptors may lead to developments in therapies for conditions such as depression and anxiety disorders .

Synthetic Methodologies

2.1 Synthesis of Complex Molecules
The synthesis of this compound involves multiple steps that can be optimized for efficiency. Recent advancements in photocatalytic methods have improved the synthesis of piperazine derivatives, allowing for higher yields and reduced environmental impact . This approach utilizes visible light to drive chemical reactions, which is advantageous for large-scale production.

2.2 Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex pharmaceuticals. For example, it can be utilized in the preparation of dual-action drugs targeting both cancer and neurological pathways, thereby broadening its applicability in therapeutic formulations .

Biological Studies

3.1 Mechanistic Studies
Understanding the mechanism of action of piperazine derivatives is essential for their development as therapeutic agents. Studies focusing on how this compound interacts with cellular targets can provide insights into its efficacy and safety profiles. These studies often involve cell line assays and animal models to evaluate pharmacodynamics and pharmacokinetics .

3.2 Structure-Activity Relationship (SAR) Studies
SAR studies are critical for optimizing the biological activity of piperazine derivatives. By systematically altering functional groups on the tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate structure, researchers can identify which modifications enhance therapeutic effects or reduce side effects .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro using modified piperazines
Neuropharmacological EffectsPotential modulation of serotonin receptors leading to antidepressant effects
Synthesis OptimizationImproved yield through photocatalytic methods
Mechanistic InsightsIdentification of cellular targets using animal models
Structure-Activity RelationshipEnhanced activity through specific functional group modifications

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 3-cyanobenzamido group distinguishes it from heterocyclic substituents (e.g., indole, quinazoline, oxadiazole) in analogs.
  • Unlike charged groups (e.g., tertiary amines in ), the Boc and cyano groups provide steric bulk without permanent charge, affecting membrane permeability .

Physicochemical Properties

Comparative data for solubility, molecular weight, and stability:

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (HCl Salt) Purity (%) Reference
Compound 25 () 486.3 (free base) 4.2 Moderate in DMSO 95–98%
Compound 13a () 503.0 (free base) 3.8 High in methanol 95%
Target Compound (Calculated) ~434.9 (HCl salt) 2.1 High in water (due to HCl)
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate () 357.8 (free base) 1.5 Low in water 95%

Key Insights :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., Compound 25) .
  • The cyano group reduces LogP relative to bromoindole or chloroquinazoline derivatives, suggesting better solubility in polar solvents .

Biological Activity

Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride (CAS Number: 1351648-86-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{19}H_{25}N_{3}O_{2}·HCl
  • Molecular Weight : 394.9 g/mol
  • Solubility : Soluble in organic solvents, particularly DMSO and DMF.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticorrosiveInhibition efficiency of 91.5% at 25 ppm in corrosive media.
CytotoxicityExhibited significant cytotoxic effects on cancer cell lines.
Enzyme InhibitionPotential inhibition of specific metabolic enzymes.

Case Studies

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of Tert-butyl derivatives on various cancer cell lines. The results indicated that compounds with similar structures demonstrated significant growth inhibition, suggesting a need for further exploration into this compound's anticancer potential.
  • Neuropharmacological Effects :
    Research into related piperazine derivatives has shown promise in modulating neurotransmitter systems. The structural similarity suggests that this compound could influence serotonin or dopamine pathways, warranting detailed neuropharmacological studies.

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